Intrinsic Antinociceptive Potency: ED₅₀ Comparison Against Neamine in Rat Neuropathic Pain Model
In a rat model of neuropathic pain, intraspinal administration of 2-deoxystreptamine produced a quantifiable antinociceptive effect. Its potency was directly compared to neamine, another core aminoglycoside derivative, revealing a 2.8-fold difference in median effective dose (ED₅₀) [1].
| Evidence Dimension | Antinociceptive ED₅₀ in rat neuropathic pain model |
|---|---|
| Target Compound Data | ED₅₀ = 0.79 mg (95% CI: 0.46 to 1.34) |
| Comparator Or Baseline | Neamine ED₅₀ = 0.28 mg (95% CI: 0.12 to 0.63) |
| Quantified Difference | Neamine is 2.8-fold more potent (lower ED₅₀) than 2-deoxystreptamine in this model |
| Conditions | Rat neuropathic pain model; intraspinal administration; mechanical allodynia threshold measurement |
Why This Matters
Procuring 2-deoxystreptamine dihydrobromide over neamine is essential for studies requiring a less potent aminoglycoside core to establish dose-response baselines or to investigate structure-activity relationships where partial activity is desired.
- [1] Prado, W. A., et al. (2015). Neamine and 2-deoxystreptamine neomycin derivatives exhibit antinociceptive activity in rat models of phasic, incision and neuropathic pain. Journal of Pharmacy and Pharmacology, 67(12), 1696-1704. View Source
